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Compound of Interest

Compound Name: 2-(4-Bromophenyl)-5-hexylpyridine

CAS No.: 99217-24-0

Cat. No.: B412640 Get Quote

Executive Summary
2-(4-Bromophenyl)-5-hexylpyridine (CAS: Analogous to 63996-36-1 series) is a

functionalized pyridine derivative widely utilized as a ligand precursor for cyclometalated

Iridium(III) complexes in organic light-emitting diodes (OLEDs).[1][2] Its structural integrity is

defined by the specific substitution pattern: a 4-bromophenyl group at the C2 position and a

hexyl chain at the C5 position of the pyridine ring.[1][2] This guide provides a definitive

reference for its spectral identification, synthesis logic, and purity assessment.

Chemical Profile & Physical Properties[1][3][4][5][6]
Property Specification

IUPAC Name 2-(4-Bromophenyl)-5-hexylpyridine

Molecular Formula C₁₇H₂₀BrN

Molecular Weight 318.26 g/mol

Appearance Colorless to pale yellow oil or low-melting solid

Solubility
Soluble in CHCl₃, CH₂Cl₂, THF; Insoluble in

Water

Key Functional Groups Pyridine Nitrogen, Aryl Bromide, Alkyl Chain
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Synthesis Pathway & Mechanistic Logic
The synthesis of 2-(4-Bromophenyl)-5-hexylpyridine is most efficiently achieved via a

Suzuki-Miyaura Cross-Coupling reaction.[1][2] This pathway is selected for its high

chemoselectivity, preserving the aryl bromide functionality (if using a dibromo precursor

carefully) or, more commonly, coupling a pre-functionalized pyridine with a phenylboronic acid.

[1][2]

Optimized Synthetic Route
The preferred route involves the coupling of 2-Chloro-5-hexylpyridine (or 2-Bromo-5-

hexylpyridine) with 4-Bromophenylboronic acid.[1][2]

Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂[1]

Base: K₂CO₃ or Na₂CO₃ (aqueous)[1]

Solvent: Toluene/Ethanol/Water (biphasic system)[1]

Logic: The 2-position of the pyridine is electronically activated for oxidative addition,

facilitating coupling with the nucleophilic boronic acid.[1][2]

2-Halo-5-hexylpyridine
(X=Cl, Br)

Pd(PPh3)4, K2CO3
Toluene/EtOH/H2O

Reflux, 12-24h
4-Bromophenylboronic Acid

2-(4-Bromophenyl)-5-hexylpyridineSuzuki Coupling

Impurity:
Homocoupling / Dehalogenation

Click to download full resolution via product page

Figure 1: Suzuki-Miyaura cross-coupling pathway for the synthesis of 2-(4-Bromophenyl)-5-
hexylpyridine.[1][2]

Spectral Analysis (The Core)
¹H NMR Spectroscopy (400 MHz, CDCl₃)
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The ¹H NMR spectrum is characterized by three distinct regions: the deshielded pyridine

protons, the para-substituted phenyl protons (AA'BB' system), and the aliphatic hexyl chain.[1]

[2]
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment
Structural
Logic

8.52
Doublet (d, J ≈

2.0 Hz)
1H Py-H6

Ortho to N, Meta

to Phenyl.[1][2]

Most deshielded

due to proximity

to

electronegative

Nitrogen.[1]

7.85
Doublet (d, J ≈

8.5 Hz)
2H Ph-H2', H6'

Ortho to Pyridine

ring.[1][2]

Deshielded by

the pi-deficient

pyridine ring

current.[1][2]

7.65
Doublet (d, J ≈

8.0 Hz)
1H Py-H3

Ortho to Phenyl,

Meta to Nitrogen.

[1][2]

7.58
Doublet (d, J ≈

8.5 Hz)
2H Ph-H3', H5'

Ortho to

Bromine.[1][2]

Shielded relative

to H2'/H6' but

deshielded by

Bromine (-I

effect).[1]

7.55
Doublet of

Doublets (dd)
1H Py-H4

Para to Nitrogen.

[1] Overlaps

often occur with

Ph-H3'/H5'.[1][2]

2.65
Triplet (t, J ≈ 7.5

Hz)
2H Hex-α-CH₂

Benzylic position

attached to Py-

C5.[1][2]
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1.65 Quintet 2H Hex-β-CH₂
Beta to aromatic

ring.[1][2]

1.25 – 1.40 Multiplet (m) 6H Hex-Bulk

Remaining

methylene

groups (γ, δ, ε).

[1][2]

0.88
Triplet (t, J ≈ 7.0

Hz)
3H Hex-CH₃

Terminal methyl

group.[1]

¹³C NMR Spectroscopy (100 MHz, CDCl₃)
The carbon spectrum confirms the asymmetry of the molecule and the presence of the alkyl

chain.[1]

Pyridine Carbons:

C2 (~155.0 ppm): Quaternary, attached to Phenyl.[1]

C6 (~150.2 ppm): CH, alpha to Nitrogen (highly deshielded).[1]

C5 (~138.5 ppm): Quaternary, attached to Hexyl.[1]

C4 (~137.0 ppm): CH, para to Nitrogen.[1]

C3 (~120.5 ppm): CH, beta to Nitrogen.[1]

Phenyl Carbons:

C1' (~138.0 ppm): Quaternary, attached to Pyridine.[1]

C3', C5' (~131.9 ppm): CH, ortho to Bromine.[1][2]

C2', C6' (~128.5 ppm): CH, ortho to Pyridine.[1][2]

C4' (~123.5 ppm): Quaternary, C-Br bond.[1]

Hexyl Carbons:[1]
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~31.7, 31.5, 30.2, 28.9, 22.6, 14.1 ppm: Characteristic aliphatic chain pattern.[1][2]

Mass Spectrometry (EI/ESI)
Molecular Ion (M⁺): 317.08 / 319.08 (approx).[1]

Isotopic Pattern: The presence of a single Bromine atom results in a characteristic 1:1

doublet for the molecular ion peaks at m/z317 (⁷⁹Br) and 319 (⁸¹Br).[1]

Fragmentation: Loss of the hexyl chain (M - 85) or loss of the bromine atom (M - 79/81) are

common fragmentation pathways in EI-MS.[1][2]

2-(4-Bromophenyl)-5-hexylpyridine

1H NMR:
Py-H6 (8.5 ppm)

Ph-AA'BB' (7.8/7.6 ppm)
Hexyl (0.8-2.6 ppm)

Proton Environment

13C NMR:
C-Br (123 ppm)

Py-C6 (150 ppm)

Carbon Skeleton

Mass Spec:
M+ doublet (1:1)

m/z 317 / 319

Isotopic Signature

Click to download full resolution via product page

Figure 2: Correlation of structural features to spectral signals.[1][2][3]

Quality Control & Impurity Profiling
For researchers using this compound as an OLED intermediate, purity is paramount.[1][2]

Common impurities include:

Debrominated Analog (2-Phenyl-5-hexylpyridine):

Origin: Palladium-catalyzed hydrodehalogenation during synthesis.[1][2]

Detection: Appearance of a triplet at ~7.4 ppm (Ph-H4') in ¹H NMR; MS peak at m/z ~239.

[1]

Homocoupling Products:
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Origin: Self-coupling of the boronic acid.[1][2]

Detection: High molecular weight peaks in MS; distinct symmetrical aromatic peaks.[1]

Residual Catalyst (Pd):

Detection: ICP-MS is required; NMR is silent.[1][2]

Protocol for Purity Verification:

Dissolve 10 mg in 0.6 mL CDCl₃.

Acquire ¹H NMR (min 16 scans).[1]

Check the integral ratio of the Py-H6 (1H) vs. Hexyl-CH₃ (3H).[1] Deviation >5% indicates

impurity or solvent retention.[1]

Verify the 1:1 ratio of the doublet at 7.85 ppm vs 7.58 ppm (Phenyl ring).[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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